10-Undecenyldimethylchlorosilane
Overview
Description
10-Undecenyldimethylchlorosilane: is an organosilicon compound with the molecular formula C13H27ClSi . It is a clear, colorless liquid with a pungent odor and is highly reactive. This compound is primarily used as a chemical intermediate in various organic synthesis processes, particularly in the production of silicon-containing organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Undecenyldimethylchlorosilane can be synthesized through the reaction of 1,1,5,5-tetramethylundecadiene with silicon chloride . The specific reaction is as follows:
(CH3)2SiCl2+CH2=CH(CH2)10CH3→(CH3)2Si(CH=CH(CH2)10CH3)2
This reaction typically requires an inert atmosphere and controlled temperature conditions to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 10-Undecenyldimethylchlorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Addition Reactions: The double bond in the undecenyl group can participate in addition reactions with electrophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Electrophiles: Such as halogens or hydrogen halides, are used in addition reactions.
Water or Moisture: For hydrolysis reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Addition Products: Halogenated or hydrogenated derivatives of the original compound.
Hydrolysis Products: Silanols and hydrochloric acid.
Scientific Research Applications
10-Undecenyldimethylchlorosilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 10-Undecenyldimethylchlorosilane involves its reactivity with various functional groups. The silicon-chlorine bond is highly reactive, allowing it to participate in substitution reactions with nucleophiles. The double bond in the undecenyl group can undergo addition reactions with electrophiles, leading to the formation of new compounds. These reactions are facilitated by the unique electronic properties of the silicon atom, which can stabilize transition states and intermediates .
Comparison with Similar Compounds
- Chloro(dimethyl)undec-10-en-1-ylsilane
- 1,1,5,5-Tetramethylundecadiene
- Silicon Chloride
Comparison: 10-Undecenyldimethylchlorosilane is unique due to its combination of a reactive silicon-chlorine bond and a double bond in the undecenyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one reactive site. Additionally, its use in the synthesis of silicon-containing organic compounds makes it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
chloro-dimethyl-undec-10-enylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27ClSi/c1-4-5-6-7-8-9-10-11-12-13-15(2,3)14/h4H,1,5-13H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHIBRYCOZUBLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCCCCCC=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622760 | |
Record name | Chloro(dimethyl)(undec-10-en-1-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18406-97-8 | |
Record name | Chloro(dimethyl)(undec-10-en-1-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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